

# Introduction: The Privileged Indazole-3-Carboxamide Scaffold

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole*

CAS No.: 2319804-40-3

Cat. No.: B2905142

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The 1H-indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as the core for numerous pharmacologically active agents.[2] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[2]

Within this class, the 1H-indazole-3-carboxamide moiety is particularly significant. It functions as a versatile structural motif, often acting as a bioisostere for other functional groups and forming critical interactions, such as hydrogen bonds with the hinge region of protein kinases.[3] This has led to the development of numerous kinase inhibitors targeting critical pathways in cancer progression.[4][5][6] This guide provides a comprehensive technical overview of a specific derivative, **1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole**, focusing on its rational synthesis, potential as a kinase inhibitor, and the detailed experimental methodologies required for its preparation and evaluation.

## Chemical Identity and Physicochemical Properties

While **1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole** is a structurally defined molecule, a specific CAS Registry Number has not been assigned in publicly available databases as of this writing, suggesting its status as a novel or specialized research compound. Its fundamental properties are derived from its constituent parts: the N-methylated indazole core and the 1,4-oxazepane amide substituent.

Property	Value
IUPAC Name	(1-Methyl-1H-indazol-3-yl)(1,4-oxazepan-4-yl)methanone
Molecular Formula	C <sub>14</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	259.31 g/mol
Canonical SMILES	CN1N=C(C2=CC=CC=C21)C(=O)N3CCOCC3
Core Scaffold	1-Methyl-1H-indazole
Substituent	1,4-Oxazepane-4-carboxamide

## Synthetic Strategy: A Multi-Step Approach

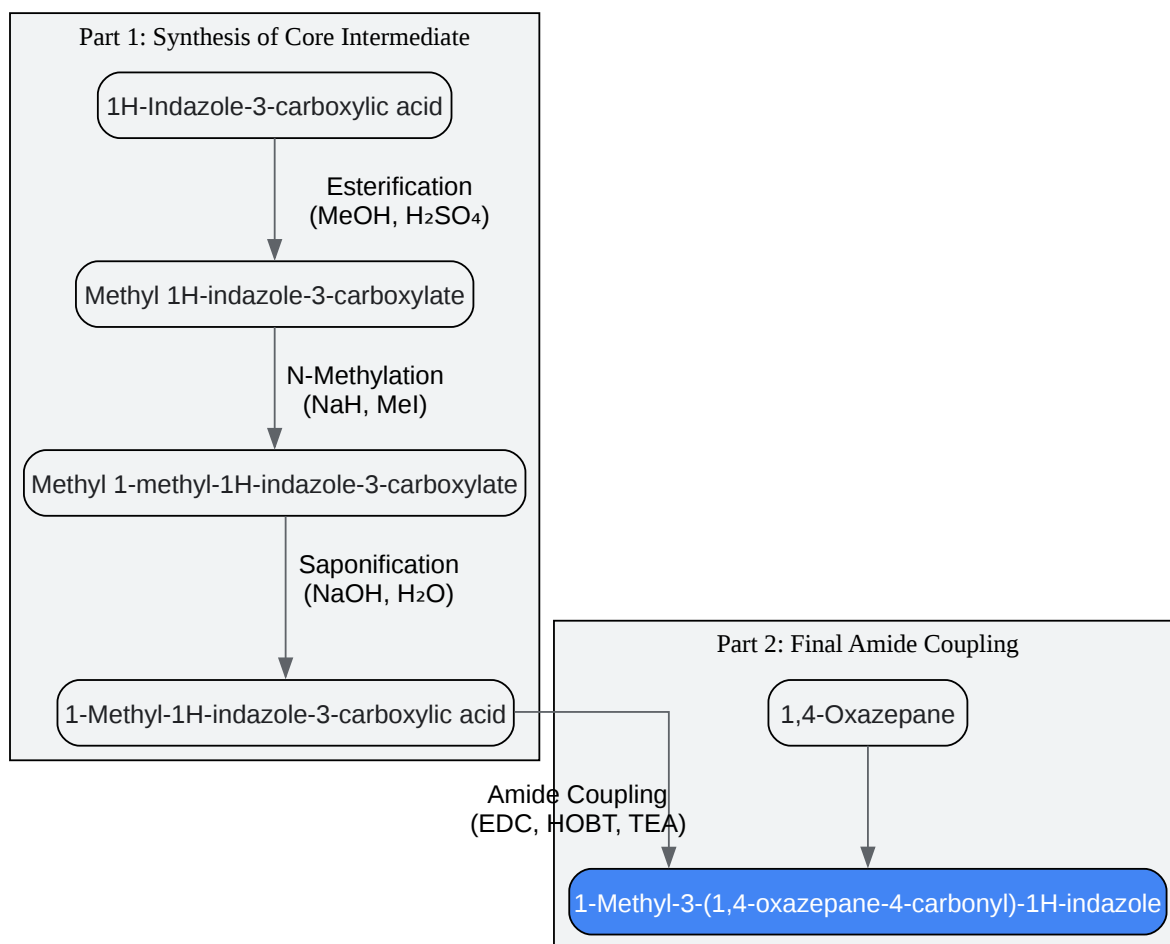
The synthesis of the target molecule is most logically achieved through a multi-step pathway that builds the core intermediate, 1-methyl-1H-indazole-3-carboxylic acid, followed by a final amide coupling step. This strategy provides high yields and ensures regiochemical control of the critical N-methylation step.

## Causality in the Synthetic Design

- Initial Esterification (Optional but Recommended): While one could directly methylate 1H-indazole-3-carboxylic acid, the acidic proton of the carboxyl group can compete with the N-H proton, leading to side products. Converting the acid to its methyl ester (e.g., Methyl 1H-indazole-3-carboxylate, CAS 43120-28-1) protects this group, ensuring that the subsequent methylation occurs selectively on the indazole nitrogen.<sup>[7][8][9][10]</sup>

- **Regioselective N-Methylation:** The methylation of the indazole ring can produce two primary isomers: the 1-methyl (N1) and 2-methyl (N2) products. The choice of base and solvent is critical for controlling this selectivity. Using a strong base like sodium hydride (NaH) or sodium methoxide deprotonates the indazole N-H, and subsequent reaction with a methylating agent like methyl iodide or dimethyl sulfate proceeds efficiently.[11][12] The N1 isomer is generally the thermodynamically more stable and predominant product.[2]
- **Saponification:** Once the N-methylation is complete, the methyl ester is easily hydrolyzed back to the carboxylic acid using a strong base like sodium hydroxide (NaOH) in a process called saponification. This regenerates the necessary functional group for the final coupling step.[13]
- **Amide Coupling:** The final step involves forming the amide bond between the 1-methyl-1H-indazole-3-carboxylic acid and 1,4-oxazepane. Standard peptide coupling reagents are employed for this transformation. A combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activating agent, like 1-Hydroxybenzotriazole (HOBT), is a field-proven system.[14] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the secondary amine of 1,4-oxazepane to form the stable amide bond.

## Synthetic Workflow Diagram



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Caption: Synthetic pathway for **1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole**.

## Potential Biological Role: A Focus on Kinase Inhibition

The 1H-indazole-3-carboxamide scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a central role in cellular signaling pathways that control growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

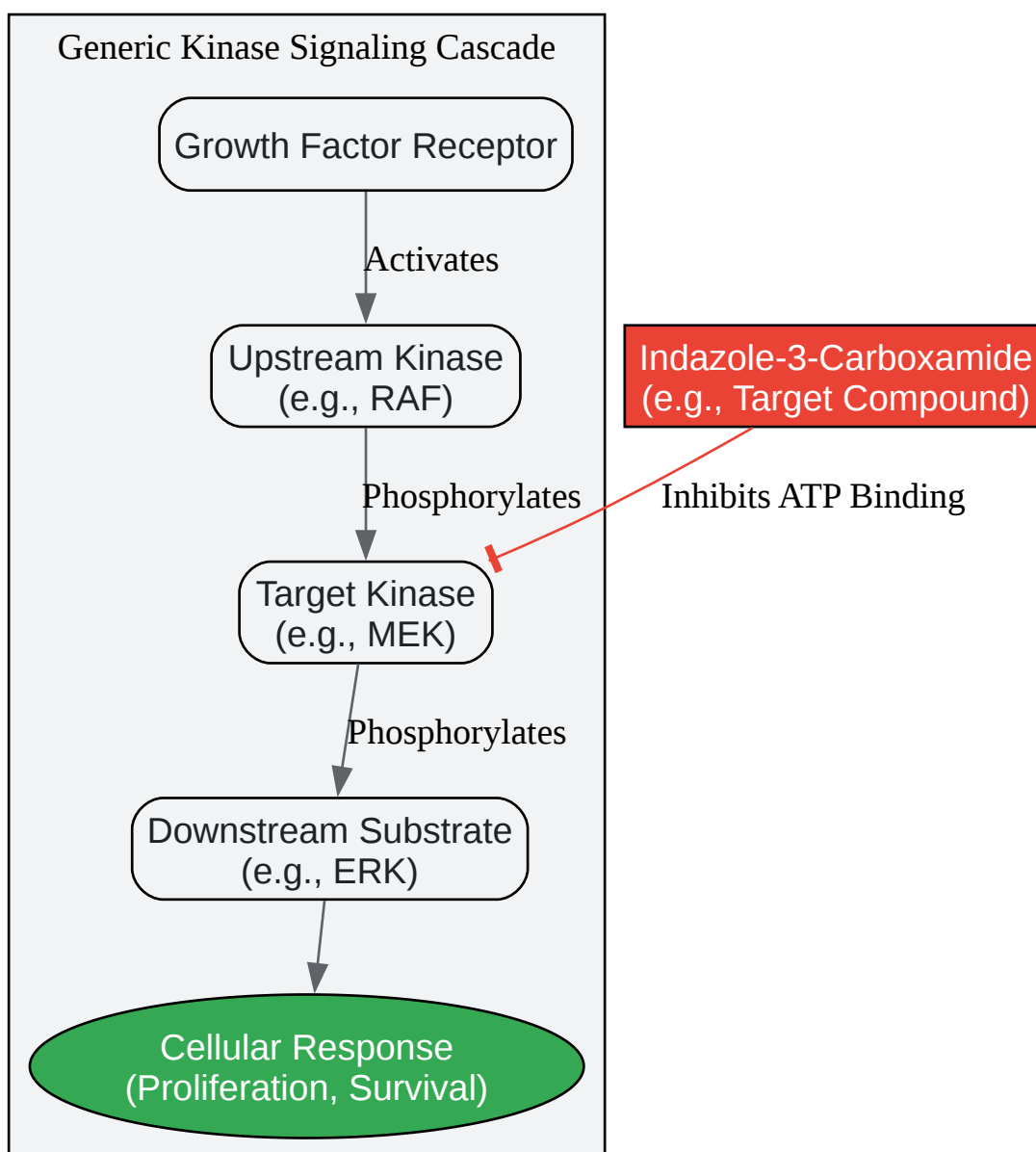
Indazole-based compounds often act as ATP-competitive inhibitors. The indazole N-H (or a substituent in the N1 position) and the amide N-H can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interactions of the adenine portion of ATP. This high-affinity binding blocks the kinase's ability to phosphorylate its downstream substrates, thereby interrupting the signaling cascade.[3]

Derivatives of 1H-indazole-3-carboxamide have shown potent inhibitory activity against several important cancer-related kinases, including:

- P21-activated kinase 1 (PAK1): Involved in cell motility, migration, and invasion.[4]
- Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, critical for cell division. [6]
- Pim Kinases: Serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis.[5]
- BCR-ABL: A fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[15]

The introduction of the 1,4-oxazepane moiety provides a vector for exploring the solvent-exposed region of the kinase active site. This modification can enhance solubility, improve pharmacokinetic properties, and potentially form additional interactions to increase potency and selectivity.

## Illustrative Kinase Signaling Pathway



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Caption: Inhibition of a kinase cascade by an indazole-based compound.

## Detailed Experimental Protocols

The following protocols are self-validating, incorporating purification and characterization steps essential for confirming the identity and purity of the synthesized compounds.

## Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid (Intermediate)

This protocol combines the N-methylation and saponification steps, starting from the commercially available methyl 1H-indazole-3-carboxylate.

- Reaction Setup:
  - To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).
  - Add anhydrous dimethylformamide (DMF) to create a suspension.
  - Cool the suspension to 0 °C in an ice bath.
  - In a separate flask, dissolve methyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous DMF.<sup>[7]</sup>
  - Add the solution of the indazole ester dropwise to the NaH suspension over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature for 1 hour.
- N-Methylation:
  - Cool the reaction mixture back to 0 °C.
  - Add methyl iodide (MeI, 1.2 equivalents) dropwise.
  - Allow the reaction to warm to room temperature and stir for 12-16 hours.<sup>[11]</sup> Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Saponification:
  - To the reaction mixture containing the crude methyl 1-methyl-1H-indazole-3-carboxylate, add a solution of sodium hydroxide (NaOH, 3.0 equivalents) in water.

- Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the hydrolysis of the ester by TLC.[13]
- Workup and Purification:
  - Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
  - Acidify the aqueous solution to a pH of 3-4 using 1M hydrochloric acid (HCl). A precipitate should form.
  - Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
  - Dry the solid under high vacuum to yield 1-methyl-1H-indazole-3-carboxylic acid.[16] The product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.
  - Validation: Confirm the structure and purity using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and LC-MS.

## Protocol 2: Synthesis of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole

- Reaction Setup:
  - In a round-bottom flask, dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.
  - Add 1-Hydroxybenzotriazole (HOBT, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents).[14]
  - Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
  - Add triethylamine (TEA, 3.0 equivalents) as a base, followed by 1,4-oxazepane (1.1 equivalents).
- Amide Coupling:
  - Stir the reaction mixture at room temperature for 6-12 hours.

- Monitor the reaction progress by TLC until the starting carboxylic acid is fully consumed.
- Workup and Purification:
  - Pour the reaction mixture into ice water.
  - Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
  - Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to obtain the crude product.
  - Purify the crude residue using column chromatography on silica gel, eluting with a suitable gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).
  - Validation: Confirm the structure, purity, and identity of the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

## Exemplary Data for Biological Evaluation

While specific biological data for this exact compound is not available, a researcher synthesizing it would typically evaluate it in a panel of assays to determine its potency and selectivity. The table below presents exemplary data that would be sought, based on activities of related indazole-3-carboxamide kinase inhibitors.[3]

Assay Type	Target	Exemplary Activity (IC <sub>50</sub> )
Biochemical Kinase Assay	PAK1	15 nM
Biochemical Kinase Assay	PLK4	30 nM
Biochemical Kinase Assay	PIM1	50 nM
Cell Proliferation Assay	MDA-MB-231 (Breast Cancer)	0.5 μM
Cell Proliferation Assay	HCT116 (Colon Cancer)	0.8 μM

Note: The data above is illustrative and intended to represent the type of results expected for a biologically active compound from this chemical class.

## Conclusion

**1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole** represents a rationally designed molecule built upon the privileged 1H-indazole-3-carboxamide scaffold. The synthetic route is robust, proceeding through well-established and high-yielding chemical transformations. Based on extensive precedent in the scientific literature, this compound holds significant potential as a modulator of protein kinases and warrants investigation in oncology and other therapeutic areas where kinase signaling is dysregulated. The detailed protocols and strategic insights provided in this guide offer a solid foundation for researchers in drug discovery to synthesize and explore the pharmacological profile of this and related novel chemical entities.

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- To cite this document: BenchChem. [Introduction: The Privileged Indazole-3-Carboxamide Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2905142/docs#introduction-the-privileged-indazole-3-carboxamide-scaffold\]](https://www.benchchem.com/product/b2905142/docs#introduction-the-privileged-indazole-3-carboxamide-scaffold)

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